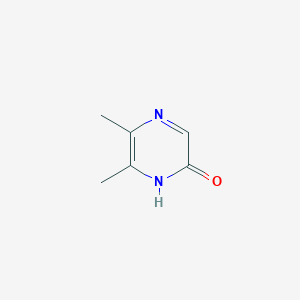

5,6-Dimethylpyrazin-2(1H)-one

Beschreibung

Historical Context and Significance of Pyrazinone Scaffolds in Chemical Science

The study of pyrazinones, strictly referred to as 2(1H)-pyrazinones, has a rich history, with methods for their synthesis being developed from as early as the beginning of the 20th century. rsc.orgepa.gov One of the foundational and most significant approaches to constructing the 2(1H)-pyrazinone ring is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgepa.gov This method, first described in 1949, has been the subject of numerous studies to optimize reaction conditions and understand its regioselectivity. epa.gov The enduring relevance of the pyrazinone scaffold in chemical science is underscored by its utility as a versatile building block in the synthesis of complex molecules and its presence in a wide array of bioactive compounds. rsc.orgepa.goviucr.org

Prevalence of the 2(1H)-Pyrazinone Core in Natural Products and Bioactive Molecules

The 2(1H)-pyrazinone ring system is a recurring motif in a diverse range of natural products isolated from various organisms, including fungi, bacteria, and marine sponges. rsc.orgepa.govglpbio.com These naturally occurring pyrazinones exhibit a spectrum of interesting biological activities. rsc.orgepa.gov For instance, deoxyaspergillic acid and flavacol (B1615448) are metabolites produced by the fungus Aspergillus flavus. rsc.orgepa.gov Other notable examples include phevalin, tyrvalin, and leuvalin, which have been isolated from Streptomyces or Staphylococcus species. rsc.orgepa.gov The marine environment has also yielded a number of pyrazinone-containing compounds, such as the bromotyrosine alkaloids ma'edamines A and B from an Okinawan sponge. epa.gov

| Natural Product | Source Organism | Reference |

| Deoxyaspergillic acid | Aspergillus flavus | rsc.orgepa.gov |

| Flavacol | Aspergillus flavus | rsc.orgepa.gov |

| Phevalin | Streptomyces or Staphylococcus species | rsc.orgepa.gov |

| Tyrvalin | Streptomyces or Staphylococcus species | rsc.orgepa.gov |

| Leuvalin | Streptomyces or Staphylococcus species | rsc.orgepa.gov |

| Arglecin | Streptomyces | rsc.orgepa.gov |

| Argvalin | Streptomyces | rsc.orgepa.gov |

| Ma'edamines A and B | Okinawan sponge Suberea sp. | epa.gov |

| Dragmacidin D | Marine sponges | epa.gov |

| Sorazinone B | Myxobacteria species | rsc.org |

| Enhypyrazinone A | Myxobacteria species | rsc.org |

Overview of Research Trajectories for Pyrazinone Derivatives in Contemporary Chemical and Biomedical Sciences

The inherent biological activity of natural pyrazinones has spurred extensive research into the synthesis and evaluation of their synthetic derivatives in medicinal chemistry and drug discovery programs. rsc.orgepa.govnih.gov The pyrazinone scaffold is considered a "privileged" structure due to its ability to interact with a variety of biological targets, leading to a broad range of pharmacological effects. mdpi.com Research has shown that pyrazinone derivatives possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. dur.ac.ukchemsynthesis.com

A prominent example of a pyrazinone-based therapeutic is Favipiravir, an antiviral drug approved for influenza A and B and investigated for the treatment of other viral infections. rsc.orgepa.gov In the realm of neuroscience, the compound BMS-764459, which features a pyrazinone core, has been identified as a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in depression and anxiety disorders. epa.gov Furthermore, pyrazinones have been investigated for their role in quorum sensing, the chemical communication system between bacteria that regulates processes like biofilm formation and virulence. acs.orgchembk.comcymitquimica.com For example, 3,6-dimethylpyrazin-2(1H)-one has been identified as an autoinducer essential for the pathogenesis of enterohemorrhagic E. coli. chembk.comcymitquimica.com

| Bioactive Pyrazinone Derivative | Biological Activity/Target | Reference |

| Favipiravir | Antiviral (Influenza A and B) | rsc.orgepa.gov |

| BMS-764459 | Corticotropin-releasing factor-1 (CRF1) receptor antagonist | epa.gov |

| 3,6-Dimethylpyrazin-2(1H)-one | Bacterial autoinducer (Quorum sensing) | chembk.comcymitquimica.com |

| Pyrazinone-based compounds | Anticancer (inhibit cell proliferation, induce apoptosis) | dur.ac.uk |

| Pyrazinone-based compounds | Anti-inflammatory | dur.ac.uk |

| Pyrazinone-based compounds | Antimicrobial | dur.ac.ukchemsynthesis.com |

| 1-Hydroxypyrazin-2(1H)-one derivatives | Iron chelators, neuroprotective potential for Parkinson's disease |

Specific Research Focus on 5,6-Dimethylpyrazin-2(1H)-one within the Broader Pyrazinone Landscape

Within the extensive family of pyrazinones, this compound is a specific derivative characterized by the presence of two methyl groups on the carbon atoms at positions 5 and 6 of the pyrazinone ring.

While dedicated research focusing exclusively on the parent this compound is not extensively documented in publicly available literature, significant insights can be gleaned from studies on its closely related derivatives. The synthesis of 1-hydroxy-5,6-dimethylpyrazin-2(1H)-one, for instance, is achieved through the condensation of glycine (B1666218) hydroxamic acid with 2,3-butanedione (B143835), where the latter serves as the precursor for the 5,6-dimethyl substitution pattern. rsc.org This suggests a probable synthetic route to this compound would involve the condensation of an appropriate amino acid amide with 2,3-butanedione.

Further illustrating the utility of this scaffold, researchers have synthesized derivatives such as (5,6-Dimethylpyrazin-2-yl)methyl carboxylates for the development of novel cytotoxic agents. dur.ac.uk The synthesis of pyrazinones can sometimes lead to unexpected isomeric products, highlighting the importance of rigorous structural confirmation. For example, the reaction of pyruvaldehyde with alaninamide was anticipated to yield 3,6-dimethylpyrazin-2-one but instead produced the isomer 3,5-dimethylpyrazin-2(1H)-one, a finding that was confirmed by X-ray analysis. iucr.org This underscores the subtleties in the regioselectivity of pyrazinone ring formation.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding/Implication | Reference |

| This compound | 57229-36-4 | C₆H₈N₂O | 124.14 | Parent compound of interest. | glpbio.com |

| 1-Hydroxy-5,6-dimethylpyrazin-2(1H)-one | Not available | C₆H₈N₂O₂ | 140.14 | Synthesized as a potential iron chelator for neurodegenerative diseases. Synthesis provides a model for the formation of the 5,6-dimethylpyrazinone ring. | rsc.org |

| (5,6-Dimethylpyrazin-2-yl)methyl...carboxylate | Not available | Varies | Varies | Synthesized as part of a series of potential cytotoxic agents. | dur.ac.uk |

| 3,5-Dimethylpyrazin-2(1H)-one | Not available | C₆H₈N₂O | 124.14 | Unexpected product in a synthesis targeting its isomer, highlighting the complexity of pyrazinone synthesis. | iucr.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)8-6(9)3-7-4/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHGZSXJSJIEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498664 | |

| Record name | 5,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-36-4 | |

| Record name | 5,6-Dimethylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylpyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethylpyrazin 2 1h One

Primary Synthesis Routes of 2(1H)-Pyrazinones and Analogues

The construction of the 2(1H)-pyrazinone ring can be achieved through various synthetic strategies, primarily involving condensation reactions and derivatization from acyclic building blocks. These methods offer versatility in introducing different substituents onto the pyrazinone core.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of 2(1H)-pyrazinones, providing direct routes to the heterocyclic system from readily available starting materials.

One of the most established methods for synthesizing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a reaction often referred to as the Jones and Karmas and Spoerri method. semanticscholar.orgrsc.orgnih.gov This approach facilitates the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. semanticscholar.orgrsc.org The reaction can be performed with free α-amino acid amides in the presence of a base, or with the hydrohalide salts of the amino acid amides, which are often more accessible. nih.gov

When an unsymmetrical 1,2-dicarbonyl compound is used, the reaction can yield one or a mixture of two regioisomers. nih.gov For instance, the reaction of various α-amino acid amides with methylglyoxal (B44143) typically results in the 5-methyl-2(1H)-pyrazinone as the major isomer. nih.gov

Table 1: Examples of 2(1H)-Pyrazinones Synthesized via Condensation of α-Aminoamides and α-Diketones

| α-Aminoamide | α-Diketone | Resulting 2(1H)-Pyrazinone |

| Alaninamide | Biacetyl | 3,5,6-Trimethyl-2(1H)-pyrazinone |

| Valinamide | Biacetyl | 3-Isopropyl-5,6-dimethyl-2(1H)-pyrazinone |

| Leucinamide | Biacetyl | 3-Isobutyl-5,6-dimethyl-2(1H)-pyrazinone |

| Phenylalaninamide | Biacetyl | 3-Benzyl-5,6-dimethyl-2(1H)-pyrazinone |

This table is illustrative and based on the general reaction; specific yields and conditions are not detailed here.

A general method for the preparation of 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, known as Hoornaert's method. semanticscholar.orgnih.gov This reaction is typically conducted in a solvent like toluene (B28343) or o-dichlorobenzene at elevated temperatures or for an extended period at room temperature. nih.gov The α-aminonitrile, which provides the N-1 and C-6 substituents of the pyrazinone core, is often synthesized via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. nih.govmdpi.commasterorganicchemistry.com

The reaction mechanism is proposed to start with the acylation of the α-aminonitrile by the oxalyl halide. nih.gov This is followed by the addition of HX to the nitrile group, tautomerization, and cyclization to form a pyrazine-2,3-dione intermediate. nih.gov This intermediate then reacts further with the excess oxalyl halide to introduce the halogen atom at the 3-position. nih.gov

The Ugi four-component reaction offers a convergent and efficient pathway to highly substituted pyrazin-2(1H)-ones. semanticscholar.orgacs.orgresearchgate.netnih.govacs.org This multicomponent reaction typically involves an arylglyoxal, a primary amine, an α-azidovinyl acid, and an isocyanide. acs.orgresearchgate.netnih.gov The initial Ugi reaction produces an azide (B81097) intermediate, which can then undergo a domino Staudinger/aza-Wittig/isomerization sequence upon treatment with triphenylphosphine (B44618) to yield the final pyrazin-2(1H)-one product in good yields. acs.orgresearchgate.netnih.gov This method allows for the introduction of significant diversity at multiple positions of the pyrazinone ring in a single synthetic operation. acs.org

A synthetic route to pyrazinones involves the reaction of α-diazo-β-ketoesters with Boc-protected amino acid amides in the presence of a rhodium octanoate (B1194180) catalyst. acs.org This reaction proceeds through an N-H insertion mechanism. The resulting N-H insertion products, upon treatment with acid, cyclize to form 1,4-azine intermediates. These intermediates are then oxidized by air to furnish the corresponding pyrazin-6-one products. acs.org This methodology provides a pathway to pyrazinones with substitution patterns dictated by the starting diazo compound and amino acid amide.

Derivatization from Acyclic Precursors, Especially α-Amino Acid-Derived Units

The synthesis of 2(1H)-pyrazinones from acyclic precursors is a broad and versatile strategy, with a particular emphasis on the use of α-amino acid-derived units. semanticscholar.orgrsc.orgresearchgate.netrsc.orgacs.org This approach is foundational to many synthetic routes, including some of the condensation reactions mentioned previously. The inherent chirality and diverse side chains of amino acids make them valuable starting materials for creating a wide array of functionalized pyrazinones.

One of the earliest methods involves the condensation of an α-amino ketone hydrochloride with an α-haloacetyl halide. rsc.orgnih.gov The resulting ketoamide is then treated with ammonia (B1221849) to induce cyclization and subsequent air oxidation to yield the 2(1H)-pyrazinone. rsc.orgnih.gov

Another important strategy begins with diketopiperazines (2,5-piperazinediones), which are readily prepared from the dehydration of amino acids. semanticscholar.orgrsc.org The diketopiperazines can be converted into chlorosubstituted pyrazines, which are then transformed into the desired 2(1H)-pyrazinones. rsc.org For example, DL-alanine anhydride (B1165640) can be used to produce 3,6-dimethyl-2(1H)-pyrazinone. semanticscholar.org

Furthermore, 3,6-disubstituted 2(1H)-pyrazinones can be synthesized from 2-chloroketone oximes and α-amino acid esters. semanticscholar.orgrsc.orgnih.gov This method leads to the formation of the N-1-C-2 and N-4-C-5 bonds of the pyrazinone ring. semanticscholar.orgrsc.orgnih.gov

Table 2: Overview of Synthetic Methods from Acyclic Precursors

| Precursor 1 | Precursor 2 | Key Transformation | Resulting Core Structure |

| α-Amino acid amide | 1,2-Dicarbonyl compound | Condensation | 2(1H)-Pyrazinone |

| α-Amino ketone | α-Haloacetyl halide | Condensation and Cyclization | 2(1H)-Pyrazinone |

| Diketopiperazine | - | Chlorination and Hydrolysis | 2(1H)-Pyrazinone |

| 2-Chloroketone oxime | α-Amino acid ester | Condensation | 3,6-Disubstituted 2(1H)-Pyrazinone |

Specific Synthetic Pathways for 5,6-Dimethylpyrazin-2(1H)-one

The construction of the this compound ring can be achieved through several strategic condensations of acyclic precursors. The regioselectivity of these reactions is a key consideration, particularly when using unsymmetrical starting materials.

A versatile method for the synthesis of 2(1H)-pyrazinones involves the condensation of an α-amino acid derivative with a 1,2-dicarbonyl compound. While α-amino acid amides are commonly used, the substitution with α-aminohydroxamic acids provides a pathway to N-hydroxylated intermediates. nih.gov

Specifically, the reaction between glycine (B1666218) hydroxamic acid and 2,3-butanedione (B143835) (also known as biacetyl) would proceed via an initial condensation to form a dihydropyrazinone intermediate. This intermediate subsequently oxidizes to yield 1-hydroxy-5,6-dimethylpyrazin-2(1H)-one. This N-hydroxy pyrazinone can then be subjected to a reduction step, for example using hydrazine, to furnish the target compound, this compound. nih.gov This two-step approach, involving the formation and subsequent reduction of the N-hydroxy intermediate, is a valuable strategy for accessing the pyrazinone core. nih.gov

One of the most significant and widely applied methods for constructing the 2(1H)-pyrazinone ring is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov This reaction leads to the formation of bonds between N-1 and C-6, and N-4 and C-5 of the resulting pyrazinone ring. nih.gov When an unsymmetrical 1,2-dicarbonyl, such as pyruvaldehyde (methylglyoxal), is reacted with an amino acid amide like alaninamide, the condensation can proceed in two different directions. nih.gov This lack of regiocontrol can result in a mixture of two structural isomers.

The reaction of pyruvaldehyde and alaninamide can yield both 3,6-dimethyl-5-methylpyrazin-2(1H)-one and the desired 3,5-dimethyl-6-methylpyrazin-2(1H)-one (an alternative naming convention for this compound depending on the position of the remaining substituent from alaninamide). The distribution of these isomers is influenced by the specific reaction conditions. For instance, the choice of base and solvent can affect the relative reactivity of the two carbonyl groups in pyruvaldehyde, thus influencing the product ratio. nih.gov To overcome this challenge, strategies have been developed that utilize 1,2-diketone mono-Schiff bases (ketoimines) to control the regioselectivity, as the carbonyl and imino groups exhibit different reactivities, guiding the condensation to yield a single, desired isomer. nih.gov

| Reactant 1 | Reactant 2 | Potential Isomeric Products | Key Consideration |

|---|---|---|---|

| Pyruvaldehyde | Alaninamide | 3,5-Dimethylpyrazin-2(1H)-one and 3,6-Dimethylpyrazin-2(1H)-one | Reaction can lead to a mixture of isomers due to the two distinct carbonyl groups in pyruvaldehyde. nih.gov |

Advanced Synthetic Strategies and Modifications

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Advanced strategies focus on functionalizing the ring nitrogen, introducing new substituents via cross-coupling, and interconverting existing functional groups.

The secondary amine (lactam) nitrogen of the pyrazinone ring is a key site for derivatization through N-alkylation and N-arylation. The pyrazinone exists in tautomeric equilibrium with its aromatic pyrazin-2-ol form, presenting an ambident nucleophile with potential for both N- and O-alkylation.

N-Alkylation: The regioselectivity of alkylation can be controlled by the reaction conditions. For related heterocyclic systems like 2-pyridones, it has been shown that using an alkali salt (e.g., by deprotonating with a base like sodium hydride or potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) predominantly leads to N-alkylation. nih.gov This is because the harder alkali metal cation associates with the harder oxygen atom, leaving the softer nitrogen atom more nucleophilic. Typical alkylating agents include alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide). nih.govmdpi.com

N-Arylation: The introduction of aryl groups at the N-1 position is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govsemanticscholar.org This reaction involves coupling the pyrazinone with an aryl halide (bromide, chloride, or iodide) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mit.edu The choice of ligand (e.g., Xantphos, BINAP) and palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is crucial for achieving high yields and accommodating a wide range of functional groups on the aryl partner. semanticscholar.orgnih.gov

| Transformation | Typical Reagents | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N/A | NaH, K₂CO₃ | DMF, THF |

| N-Arylation | Aryl Halide (Ar-X) | Pd₂(dba)₃ / Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Dioxane, Toluene |

Introducing a halogen atom onto the pyrazinone ring provides a synthetic handle for further diversification, most notably through palladium-catalyzed cross-coupling reactions.

Halogenation: The pyrazinone ring can be halogenated to install bromine or chlorine atoms. For instance, methods have been developed for the synthesis of 3,5-dihalo-2(1H)-pyrazinones from α-aminonitrile precursors treated with oxalyl chloride or bromide. nih.gov Direct bromination of pyrazine (B50134) derivatives is also a known transformation, which could potentially be applied to the this compound core, likely targeting the electron-rich C-3 position. imist.ma

Suzuki Cross-Coupling: A halogenated pyrazinone is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction. yonedalabs.com This reaction forms a new carbon-carbon bond by coupling the halopyrazinone with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com This method is highly versatile due to the commercial availability of a vast array of boronic acids and its tolerance for numerous functional groups. mdpi.com Palladium(II) ONO pincer complexes have also been shown to be effective catalysts for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids. bohrium.com

| Component | Examples | Function |

|---|---|---|

| Electrophile | 3-Bromo-5,6-dimethylpyrazin-2(1H)-one | Provides the pyrazinone scaffold with a leaving group. |

| Nucleophile | Arylboronic acid, Vinylboronic acid | Source of the new carbon-based substituent. yonedalabs.com |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation. mdpi.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. yonedalabs.com |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. mdpi.com |

Beyond modifications at the nitrogen and halogenation sites, other functional groups on the pyrazinone ring and its substituents can be interconverted to generate further analogues. Various chemical transformations, such as nitration, acetylation, and esterification, are commonly performed on pyrazine-based starting materials. imist.ma

For this compound, the methyl groups represent potential sites for modification. While the pyrazole (B372694) ring's methyl groups have a certain acidity, allowing for metallation and subsequent reaction with electrophiles, similar reactivity could be explored for the pyrazinone system. researchgate.net More advanced methods involve the initial C-H bond functionalization of methyl groups to install a handle for further reactions. nih.gov For example, a methyl group could be oxidized to a carboxylic acid, which can then be converted into esters, amides, or other functionalities. It could also be substituted with other groups, such as heteroarenes, through decarboxylative cross-coupling reactions. nih.gov The amide bond within the pyrazinone ring itself can also influence reactivity, and its chemistry can be exploited in more complex transformations.

Microwave-Mediated Ring Closure Approaches to Asymmetric Pyrazinones

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. researchgate.net While the literature on the microwave-assisted synthesis of this compound is not extensive, related pyrazinone structures have been successfully synthesized using this technology. For instance, the synthesis of 3,5-diaryl-2(1H)-pyrazinones has been achieved through a microwave-irradiated cyclization, showcasing the utility of this method for forming the pyrazinone core. acs.org

The application of microwave technology to the synthesis of asymmetric pyrazinones is a developing area. Enantioselective synthesis of pyrazinone derivatives has been accomplished through various methods, such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Another approach involves the use of chiral auxiliaries or catalysts in the condensation reactions that form the pyrazinone ring. For example, the enantioselective total synthesis of the marine alkaloid (-)-hamacanthin A, which features a chiral dihydropyrazinone core, has been reported. acs.org Although not explicitly employing microwave irradiation, these asymmetric strategies could potentially be adapted to microwave conditions to enhance reaction efficiency. The development of microwave-mediated asymmetric ring closure reactions for the direct synthesis of chiral pyrazinones like specifically substituted derivatives of this compound remains an area for further exploration.

Table 1: Examples of Asymmetric Synthesis of Pyrazinone-Related Scaffolds

| Precursor/Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

| 5,6-Disubstituted pyrazin-2-ols | Palladium-catalyzed asymmetric hydrogenation | Chiral piperazin-2-ones | 84–90% | dicp.ac.cn |

| 3-Indolyl-α-oxoacetyl chloride and (1R)-1-(indol-yl)-2-azidoethylamine | Sharpless asymmetric dihydroxylation and stereospecific azidation | (-)-Hamacanthin A | Not specified | acs.org |

| N-monosubstituted hydrazones and enones | Chiral primary-second diamine salt | Chiral hydropyridazines | High | nih.gov |

Oxidative Deoxygenation and N-Oxide Formation

The deoxygenation of heteroaromatic N-oxides is a synthetically useful transformation that can regenerate the parent heterocycle or serve as a step in a more complex synthetic sequence. Various methods have been developed for the deoxygenation of pyridine (B92270) N-oxides, a related class of compounds. These methods include photocatalytic deoxygenation using rhenium complexes and palladium-catalyzed transfer oxidation of trialkylamines, which can be performed under microwave irradiation. nih.govorganic-chemistry.org It is plausible that similar deoxygenation strategies could be applied to pyrazinone N-oxides, although specific examples for this compound N-oxide are not documented in the reviewed literature. The photoinduced deoxygenation of pyridazine (B1198779) N-oxides to generate atomic oxygen has also been explored, suggesting another potential reactive pathway for pyrazinone N-oxides. nih.gov

Reaction Mechanisms and Kinetics in Pyrazinone Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and controlling product distribution.

Mechanistic Studies of Condensation Reactions

One of the most fundamental and widely used methods for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govsemanticscholar.org The reaction leading to this compound would likely involve the condensation of an alanine (B10760859) amide with diacetyl (2,3-butanedione).

The proposed mechanism for this reaction involves the initial nucleophilic attack of the primary amine of the α-amino acid amide on one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal, which then dehydrates to an imine. A subsequent intramolecular cyclization occurs through the attack of the amide nitrogen onto the second carbonyl group, followed by dehydration to yield the dihydropyrazinone. A final oxidation step, which can occur spontaneously with air, leads to the aromatic 2(1H)-pyrazinone. nih.govacs.org

Influence of Catalysts and Reaction Conditions on Regioselectivity and Yield

Catalysts and reaction conditions can significantly influence the regioselectivity and yield of pyrazinone synthesis, particularly when unsymmetrical dicarbonyls are used. rsc.org For the synthesis of this compound from a symmetrical dicarbonyl like diacetyl, regioselectivity is not a concern. However, the choice of catalyst and conditions remains critical for maximizing the yield.

The condensation reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, or an organic base like piperidine. nih.gov The basic conditions facilitate the deprotonation of the amino group, increasing its nucleophilicity, and also promote the dehydration steps. The temperature and the rate of addition of the base have been shown to be critical parameters for achieving high yields in pyrazinone synthesis. nih.gov While specific catalytic studies for the synthesis of this compound are scarce, the general principles of acid-base catalysis in condensation reactions apply. The use of rhodium octanoate as a catalyst has been reported for the synthesis of pyrazinones from α-diazo-β-ketoesters and Boc amino acid amides, suggesting that metal catalysis could also be a viable strategy. acs.org

Reaction Pathways in Complex Mixtures (e.g., Maillard Reaction Systems)

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods, including a variety of pyrazines and pyrazinones. nih.govnih.govresearchgate.net The formation of this compound has been observed in Maillard reaction model systems. nih.gov

The key intermediates in the formation of pyrazinones in the Maillard reaction are α-dicarbonyl compounds, such as diacetyl, which are formed from the degradation of sugars. These α-dicarbonyls can then react with amino acids or their derivatives. One proposed pathway for the formation of 5,6-dimethyl-2(1H)-pyrazinone involves the reaction of diacetyl with an amino acid like alanine. The Strecker degradation of alanine would produce acetaldehyde (B116499) and an α-aminocarbonyl intermediate. The self-condensation of two molecules of this α-aminocarbonyl intermediate can lead to the formation of a dihydropyrazine (B8608421), which upon oxidation yields a pyrazine. researchgate.netnih.gov

Alternatively, a novel pathway involving the amidation of alanine to form alanine amide has been proposed. This alanine amide can then react with α-dicarbonyls, such as diacetyl, at relatively low temperatures (e.g., 35 and 50 °C) to form pyrazinones. nih.gov This pathway is significant as it suggests that pyrazinone formation can occur in real food systems under milder conditions than previously thought. The reaction between asparagine and α-dicarbonyls is another major pathway for pyrazinone formation, where decarboxylation is a critical step. nih.gov

Table 2: Precursors and Intermediates in the Formation of Dimethylpyrazinones

| Precursors | Key Intermediates | Resulting Dimethylpyrazinone(s) | Reaction System | Reference |

| Asparagine, α-Dicarbonyls | Decarboxylated intermediates | 3,5-Dimethyl- and 3,6-dimethyl-2(1H)-pyrazinones | Maillard Reaction | nih.gov |

| Alanine, α-Dicarbonyls | Alanine amide | Various pyrazinones | Amidated-Alanine Maillard Reaction | nih.gov |

| α-Amino acid amides, Methylglyoxal | Imines, Dihydropyrazinones | 5-Methyl-2(1H)-pyrazinone (major) or 6-methyl isomer | Condensation Reaction | nih.gov |

| Serine or Threonine | α-Aminocarbonyls, α-Hydroxycarbonyls, α-Dicarbonyls | 2,5- and 2,6-Dimethylpyrazine, Trimethylpyrazine | Thermal Degradation | nih.gov |

Advanced Spectroscopic Characterization and Computational Studies of 5,6 Dimethylpyrazin 2 1h One

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its connectivity, functional groups, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei. For 5,6-Dimethylpyrazin-2(1H)-one, both ¹H and ¹³C NMR have been instrumental in confirming its structure.

The proton NMR spectrum of this compound typically displays signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| N1-H | ~12.3 | Broad Singlet |

| C3-H | ~7.7 | Singlet |

| C5-CH₃ | ~2.3 | Singlet |

| C6-CH₃ | ~2.2 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The downfield chemical shift of the N1-H proton is characteristic of an amide proton. The singlet nature of the C3-H and the two methyl groups (C5-CH₃ and C6-CH₃) indicates no adjacent protons to couple with.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C2 (C=O) | ~155 |

| C6 | ~148 |

| C5 | ~140 |

| C3 | ~130 |

| C6-CH₃ | ~21 |

| C5-CH₃ | ~19 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The carbonyl carbon (C2) resonates at a significantly downfield position, which is typical for amide carbonyls. The signals for the other sp²-hybridized carbons of the pyrazinone ring appear in the aromatic region, while the methyl carbons are found in the upfield aliphatic region.

To further confirm the assignments and understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the case of this compound, a COSY spectrum would show no cross-peaks between the singlet signals, confirming their isolation from other protons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY spectrum would be expected to show correlations between the C3-H proton and the C5-CH₃ protons, as well as between the N1-H proton and the C6-CH₃ protons, providing definitive evidence for their spatial arrangement on the pyrazinone ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. For this compound (C₆H₈N₂O), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present.

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400-3200 |

| C-H Stretch (Aromatic/Vinyl) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=O Stretch (Amide) | ~1680-1650 |

| C=C and C=N Stretch | ~1600-1450 |

The strong absorption band in the region of 1680-1650 cm⁻¹ is a key indicator of the presence of the amide carbonyl group. The N-H stretching vibration is also a prominent feature. Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds within the ring structure.

X-ray Crystallography for Solid-State Structure Determination

In a study detailing the synthesis of pyrazinones, the reaction of pyruvaldehyde with alaninamide unexpectedly produced 3,5-dimethylpyrazin-2(1H)-one instead of the anticipated 3,6-dimethyl isomer. iucr.org The definitive structure of the resulting compound, C₆H₈N₂O, was confirmed through single-crystal X-ray analysis. iucr.org This analysis revealed a monoclinic crystal system with the space group P2₁/n. iucr.org The ability of X-ray crystallography to unambiguously distinguish between isomers underscores its importance in structural elucidation, especially in cases of unexpected reaction regioselectivity. iucr.org

Crystal Data for the Isomer 3,5-Dimethylpyrazin-2(1H)-one

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 4.009 (10) |

| b (Å) | 14.59 (3) |

| c (Å) | 11.59 (3) |

| β (°) | 105.25 (10) |

| Volume (ų) | 654 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.261 |

| Data sourced from IUCr. iucr.org |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to investigate molecular properties, complementing and often guiding experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their optimized geometry, vibrational frequencies (IR and Raman spectra), and electronic spectra. academie-sciences.frresearchgate.net

For this compound, DFT calculations would begin with an initial guess of the molecular structure, which is then computationally optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional combined with a basis set like 6-311G** is a common choice for such calculations on organic molecules. researchgate.net

Once the optimized geometry is obtained, further DFT calculations can predict spectroscopic properties. For instance, frequency calculations can yield vibrational modes that can be compared with experimental infrared and Raman spectra to aid in their assignment. academie-sciences.fr Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. academie-sciences.fr These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's fundamental electronic and structural characteristics. Studies on related pyrazine (B50134) derivatives have successfully used DFT to analyze molecular structures and predict properties. researchgate.netunibas.it

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interactions. nih.govresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, which are color-coded (typically red for negative regions, blue for positive regions). researchgate.net

For this compound, an MEP analysis would highlight the key sites for electrophilic and nucleophilic attack. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (a nucleophilic site), making it a likely hydrogen bond acceptor. Conversely, the N-H proton would exhibit a positive potential (an electrophilic site), indicating its role as a hydrogen bond donor. The nitrogen atom in the pyrazine ring also contributes to the electrostatic potential, influencing the molecule's interaction with biological receptors. nih.gov

By analyzing the MEP, researchers can gain insights into how this compound might interact with a biological target. For instance, studies on amiloride (B1667095) analogs, which feature a pyrazine ring, have shown that the depth and location of negative potential minima are crucial for stable binding to ion channels. nih.gov The MEP analysis can therefore guide the design of derivatives with enhanced binding affinity by modifying substituents to alter the electrostatic potential landscape. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. researchgate.netrjraap.com

In a molecular docking simulation involving this compound, the 3D structure of the compound (the ligand) would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. nih.gov

The results of a docking study would reveal the most likely binding mode of this compound and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the receptor. nih.gov For example, docking studies on imidazopyrazinone derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors have successfully illustrated the binding modes of these compounds, providing insights that guided the synthesis of more potent inhibitors. nih.gov Similarly, pyridopyrazinone derivatives have been docked into the active site of the V600E-BRAF kinase to understand their anticancer activity. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netsemanticscholar.org This is achieved by calculating molecular descriptors (physicochemical, electronic, topological, etc.) for each compound and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. semanticscholar.org

For a series of pyrazinone derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. brieflands.com The model would identify which molecular properties are most influential for the observed activity. For example, a QSAR study on imidazopyrazine derivatives as Aurora A kinase inhibitors revealed that hydrophobic substituents at a particular position were beneficial for activity. tandfonline.com

Partial Least Squares Discriminant Analysis (PLS-DA) is a statistical method used for classification. When applied to chemical data, it can be used to classify compounds into different categories (e.g., active vs. inactive) based on their molecular descriptors. A PLS-DA model would identify the variables that best discriminate between the classes, providing insights into the structural features responsible for a compound's classification. In the context of 3D-QSAR, PLS is often the regression method used to build the predictive model. japsonline.com

Biological Activities and Pharmacological Relevance of 5,6 Dimethylpyrazin 2 1h One and Its Derivatives

Broad Spectrum of Biological Activities within Pyrazinones

Pyrazinone derivatives are recognized for their wide array of biological activities, making them a versatile scaffold in drug discovery. Their structural features allow for various modifications, leading to compounds with tailored pharmacological profiles.

Antitumor and Anticancer Properties

The quest for novel therapeutic agents to combat cancer has led to the exploration of various heterocyclic compounds, including pyrazinone derivatives. These compounds have demonstrated potential as anticancer agents through different mechanisms of action. Research has shown that certain pyrazinone derivatives exhibit cytotoxic effects against various cancer cell lines.

A comprehensive review of pyrazine (B50134) derivatives from 2010 to 2024 highlighted their significant potential as anticancer agents. nih.gov The chemical versatility of the pyrazine ring allows for the development of derivatives that can interact with various biological systems involved in cancer progression. nih.gov For instance, some pyrazoline derivatives, which are structurally related to pyrazinones, have shown promising anticancer activity. semanticscholar.orgmdpi.com One study on new pyrazoline derivatives revealed their cytotoxic effects on human pancreatic adenocarcinoma and glioblastoma cell lines. mdpi.com Another study synthesized pyrazoline-indole derivatives and tested their anti-cancer activity, identifying them as potential EGFR inhibitors. nih.gov Furthermore, hydroquinone-chalcone-pyrazoline hybrid derivatives have been synthesized and shown to possess antitumor activity against breast adenocarcinoma and colorectal carcinoma cells. mdpi.com

Table 1: Anticancer Activity of Selected Pyrazoline Derivatives

| Compound Type | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Pyrazoline derivatives | AsPC-1 (pancreatic), U87 & U251 (glioblastoma) | Cytotoxic effects | mdpi.com |

| Pyrazolinyl-indole analogs | Various cancer cell lines | Potential EGFR inhibitors | nih.gov |

| Hydroquinone-chalcone-pyrazoline hybrids | MCF-7 (breast), HT-29 (colorectal) | Antitumor activity | mdpi.com |

| Pyrazoline derivatives | HepG-2 (liver) | Cytotoxic effects, induction of apoptosis | nih.gov |

Antimicrobial and Antibacterial Effects

The rise of antimicrobial resistance has necessitated the search for new classes of antimicrobial agents. Pyrazinone derivatives have emerged as a promising area of research in this field. mdpi.comresearchgate.net A novel pyrazinone derivative, designated MR7S4-F3, isolated from Streptomyces anulatus, demonstrated significant antibacterial activity against several Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This compound showed minimum inhibitory concentration (MIC) values ranging from 4–16 µg/mL against various strains of S. aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.comresearchgate.net

Structurally related pyrazoline derivatives have also been extensively studied for their antimicrobial properties. turkjps.orgsemanticscholar.orgjaper.innih.govnih.govbiomedpharmajournal.orgnih.govscispace.commdpi.com Studies have shown that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.orgnih.gov For example, certain pyrazoline derivatives displayed potent activity against E. coli and S. epidermidis. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazoline ring. turkjps.orgnih.gov

Table 2: Antibacterial Spectrum of a Novel Pyrazinone Derivative (MR7S4-F3)

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Bacillus subtilis ATCC 6633 | 4-16 | mdpi.comresearchgate.net |

| Staphylococcus aureus ATCC 29213 | 4-16 | mdpi.comresearchgate.net |

| Staphylococcus aureus Newman | 4-16 | mdpi.comresearchgate.net |

| Staphylococcus aureus N315 (MRSA) | 4-16 | mdpi.comresearchgate.net |

| Enterococcus faecalis ATCC 19433 | 4-16 | mdpi.comresearchgate.net |

| Enterococcus faecium DSM 17050 (VRE) | 4-16 | mdpi.comresearchgate.net |

| Enterococcus faecium DSM 20478 | 4-16 | mdpi.comresearchgate.net |

Antiviral Properties (e.g., HIV, Influenza, Ebola, COVID-19)

While research into the antiviral properties of 5,6-Dimethylpyrazin-2(1H)-one is not widely documented, the broader class of pyrazine derivatives has shown significant promise. A notable example is Favipiravir, a pyrazinecarboxamide derivative, which has demonstrated broad-spectrum antiviral activity against various RNA viruses. Although not a pyrazinone, its structural similarity highlights the potential of the pyrazine core in antiviral drug development.

Anti-inflammatory and Anticoagulant Activities

Chronic inflammation is a key factor in numerous diseases, making the development of new anti-inflammatory agents a priority. Pyridazinones, which are isomers of pyrazinones, have been identified as a promising scaffold for novel anti-inflammatory drugs. nih.gov A library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related to pyrazinones, was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This screening identified several compounds with significant anti-inflammatory activity. mdpi.com Similarly, various pyrazoline derivatives have demonstrated anti-inflammatory properties in several experimental models. nih.govresearchgate.netbiointerfaceresearch.com

In the realm of anticoagulant therapy, pyrazine-containing compounds have been investigated as potential inhibitors of coagulation factors. A series of N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety were developed as covalent inhibitors of thrombin. researchgate.netnih.gov These compounds demonstrated potent inhibitory activity and were effective in extending coagulation times in plasma-based assays. researchgate.netnih.gov Thrombin generation assays further confirmed their ability to reduce thrombin production, suggesting their potential as new anticoagulants with a possibly lower risk of bleeding. nih.gov Other studies have also explored pyrazole (B372694) derivatives as anticoagulants, highlighting the potential of this heterocyclic core in developing new antithrombotic agents. researchgate.netmdpi.com

Table 3: Bioactivities of Pyrazinone-Related Derivatives

| Compound Class | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridazinones | Anti-inflammatory | Promising scaffold for novel anti-inflammatory drugs. | nih.gov |

| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | Inhibition of NF-κB transcriptional activity. | mdpi.com |

| Pyrazinyl-substituted aminoazoles | Anticoagulant | Covalent inhibition of thrombin, extended coagulation times. | researchgate.netnih.gov |

Antidepressant and Anxiolytic Effects (e.g., CRF1 Receptor Antagonism)

The therapeutic potential of pyrazinone derivatives extends to the central nervous system, with some related compounds showing promise as antidepressants and anxiolytics. dergipark.org.trnih.govresearchgate.netbdpsjournal.orgchula.ac.th While direct evidence for this compound is scarce, the broader class of nitrogen-containing heterocyclic compounds, including pyrazoline derivatives, has been a focus of research for developing new treatments for depression and anxiety. dergipark.org.trnih.govresearchgate.net

One of the mechanisms explored for anxiolytic and antidepressant effects is the antagonism of the corticotropin-releasing factor 1 (CRF1) receptor. nih.govnih.gov CRF1 receptor antagonists have shown efficacy in animal models of stress-related disorders. nih.govnih.gov Although the specific pyrazinone derivatives acting as CRF1 receptor antagonists are not extensively detailed in the provided context, the development of various heterocyclic compounds, including pyrazolo-[1,5-a]-pyrimidines and thiazolo[4,5-d]pyrimidines, as CRF1 receptor antagonists highlights a potential avenue for future research into pyrazinone-based CNS-active agents. nih.govmdpi.commdpi.com

Cardiotonic Effects

Certain derivatives of pyridazinone, a structural isomer of pyrazinone, have been identified as potent cardiotonic agents. nih.gov A series of [4-(substituted-amino)phenyl]pyridazinones were synthesized and evaluated for their inotropic activity. nih.gov Notably, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) and its 5-methyl derivative demonstrated extremely potent positive inotropic activity, significantly greater than that of amrinone. nih.gov These compounds also exhibited vasodilating activity. nih.gov Further research into pyrazolylpyrimidines has also yielded compounds with significant positive-inotropic effects, with potencies comparable to milrinone. nih.gov

Table 4: Cardiotonic Activity of Pyridazinone Derivatives

| Compound | Activity | Potency (ED30 for dP/dtmax) | Reference |

|---|---|---|---|

| 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154) | Positive inotropic, vasodilating | 8.5 ± 1.9 µg/kg | nih.gov |

| 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride | Positive inotropic, vasodilating | 4.4 ± 0.6 µg/kg | nih.gov |

| Amrinone (Reference) | Positive inotropic | 471.9 ± 94.1 µg/kg | nih.gov |

Specific Biological Research on this compound and its Direct Analogues

The pyrazinone scaffold, a six-membered heterocyclic ring, is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. The specific compound, this compound, and its close structural analogues have been the subject of significant scientific investigation, revealing their importance in enzyme inhibition, receptor modulation, and microbial communication.

Derivatives of the pyrazinone core structure have been identified as potent inhibitors of various enzymes critical to disease pathogenesis. While direct inhibitory data for this compound is not extensively documented in public literature, research on analogous structures highlights the potential of this chemical class.

HIV-1 Reverse Transcriptase (RT): The reverse transcriptase enzyme is essential for the replication of HIV-1. While many inhibitors target the polymerase activity of RT, its associated ribonuclease H (RNase H) function is also a crucial target for new antiretroviral drugs. A series of 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives, which are structurally related to the dimethylpyrazinone core, have been synthesized and evaluated as dual inhibitors of HIV-1 RNase H and integrase. nih.gov Several of these compounds demonstrated inhibitory activity in the micromolar range against both enzymes. nih.gov

NS3 Protease: The Hepatitis C Virus (HCV) NS3 protease is a vital enzyme for viral maturation, making it a prime target for antiviral therapy. Research has focused on developing 2(1H)-pyrazinone-based compounds as HCV NS3 protease inhibitors. researchgate.netnih.gov These peptidomimetic inhibitors are designed to fit into the enzyme's active site. nih.gov Studies have shown that modifications to the pyrazinone core can lead to potent inhibitors with inhibitory constant (Ki) values in the nanomolar to micromolar range. nih.gov Notably, certain pyrazinone derivatives have demonstrated efficacy against drug-resistant variants of the NS3 protease, such as R155K, highlighting their potential to overcome existing therapeutic challenges. nih.gov

Kinases: Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. Pyrazine-based scaffolds are features in several approved kinase inhibitors. nih.gov For instance, derivatives of 3-(pyrazin-2-yl)-1H-indazole have been investigated as potential inhibitors of PIM-1 kinase, a target in oncology. researchgate.netbibliomed.orgjapsonline.com These studies utilize computational methods like 3D-QSAR and molecular docking to identify structural features that enhance inhibitory activity. researchgate.netbibliomed.org The research indicates that the pyrazine ring is a key component for interaction within the kinase's catalytic pocket. japsonline.com

Table 1: Examples of Enzyme Inhibition by Pyrazinone Derivatives

| Enzyme Target | Derivative Class | Potency | Reference |

|---|---|---|---|

| HCV NS3 Protease | Achiral Pyrazinone-Glycine | Ki = 0.11 µM | nih.gov |

| HIV-1 RNase H | 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one | IC50 = 1.77 µM | nih.gov |

| HIV-1 Integrase | 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one | IC50 = 1.18 µM | nih.gov |

| ATR Kinase | Pyrido[3,4-c]pyrazin-2(1H)-one | IC50 = 147 nM | nih.gov |

Corticotropin-releasing factor (CRF) and its receptors, particularly the CRF1 receptor, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and mediate physiological responses to stress. Overactivity of the CRF1 system has been linked to anxiety and depression, making CRF1 receptor antagonists a significant area of interest for therapeutic development.

While specific antagonism by this compound has not been detailed, a direct and more complex analogue, (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one (BMS-665053), has been identified as a corticotropin-releasing factor-1 receptor antagonist. This demonstrates that the pyrazinone scaffold can be effectively utilized to develop potent and selective antagonists for G-protein coupled receptors like CRF1. The development of such non-peptide antagonists is crucial as they often possess better pharmacokinetic properties, including the ability to cross the blood-brain barrier.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors. This process relies on the production and detection of small signaling molecules called autoinducers. The compound 3,5-dimethyl-pyrazin-2-ol (DPO), a tautomer of this compound, is a well-characterized autoinducer. guidechem.comchemicalbook.comnih.gov

In the human pathogen Vibrio cholerae, DPO plays a crucial role in regulating pathogenicity and biofilm formation. guidechem.com DPO binds to a specific receptor and transcription factor called VqmA. This binding event initiates a signaling cascade that ultimately controls the expression of genes responsible for virulence and biofilm development. guidechem.com

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune responses. The formation of biofilms is a tightly regulated process often controlled by quorum sensing. In Vibrio cholerae, the DPO-VqmA signaling system directly influences biofilm formation. guidechem.com Activation of this pathway by DPO leads to the production of a regulatory RNA (VqmR) which in turn inhibits the translation of a key biofilm regulator, VpsT. The net effect is the inhibition of biofilm formation at high concentrations of the DPO autoinducer. guidechem.com

The expression of virulence factors, which are molecules that enable a pathogen to cause disease, is another critical behavior controlled by quorum sensing. In V. cholerae, the DPO signaling system represses the expression of key virulence factors, including the cholera toxin and the toxin-coregulated pilus, under high cell density conditions. guidechem.com This regulation is also mediated by the VqmR small RNA, which inhibits the translation of the primary virulence activator, AphA. This intricate regulatory network allows the bacteria to synchronize the expression of virulence genes, ensuring they are produced at the most opportune time during infection.

Table 2: Role of Dimethylpyrazinone Analogues in Quorum Sensing

| Organism | Signaling Molecule | Receptor | Regulated Processes | Reference |

|---|---|---|---|---|

| Vibrio cholerae | 3,5-Dimethyl-pyrazin-2-ol (DPO) | VqmA | Biofilm Formation, Virulence Factor Synthesis | guidechem.com |

| Enterohemorrhagic E. coli | 3,6-Dimethylpyrazin-2(1H)-one (AI-3) | Not fully elucidated | Virulence Gene Expression, Pathogenesis | Not directly cited |

Immunological Effects on Human Tissue

Direct studies on the immunological effects of this compound on human tissue are not extensively documented in current literature. However, research into related pyrazine and pyrazolone (B3327878) derivatives provides insight into the potential immunomodulatory and anti-inflammatory activities of this class of compounds. For instance, certain pyrazolone derivatives have been shown to exert inhibitory effects against neuroinflammatory mediators. One potent derivative, in particular, was found to ameliorate seizures, oxidative stress, and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway nih.govresearchgate.net.

Furthermore, investigations into 2,6-disubstituted pyrazines revealed their potential as therapeutic agents for nephritis, a condition with a significant inflammatory component nih.gov. These findings suggest that the pyrazine scaffold, a core component of this compound, can be a valuable template for developing molecules with anti-inflammatory and immunomodulatory properties.

Neuroprotective Evaluation

While the neuroprotective potential of this compound has not been specifically evaluated, numerous studies have highlighted the neuroprotective properties of related heterocyclic compounds, particularly pyrazoline and pyrazolone derivatives. These compounds have shown promise in models of chronic and progressive neurodegenerative disorders like Parkinson's disease, which is characterized by the loss of dopaminergic neurons due to oxidative stress nih.gov.

In an in vitro model using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity, 2-pyrazoline (B94618) derivatives were assessed for their neuroprotective effects. Compounds with 4-methylsulfonylphenyl substitutions were identified as the most promising agents, significantly enhancing cell viability compared to the 6-OHDA control group nih.gov. Other studies on pyrazolone derivatives have demonstrated their ability to reduce pentylenetetrazole (PTZ)-induced seizures and ameliorate associated oxidative stress and neuroinflammation nih.govresearchgate.net. Additionally, novel phenyl-pyrazolone derivatives have been designed based on the antioxidant drug edaravone, indicating the scaffold's potential for scavenging oxygen-based radicals mdpi.com. These collective findings underscore the potential of the broader pyrazole and pyrazinone families as candidates for developing new neuroprotective agents.

Structure-Activity Relationship (SAR) Studies

Identification of Key Pharmacophores and Structural Features

Structure-activity relationship (SAR) studies on pyrazinone derivatives have identified key structural elements essential for their biological activity. A pharmacophore model for a series of N(3)-phenylpyrazinones acting as Corticotropin-releasing Factor 1 (CRF1) receptor antagonists was developed. The best model, AADHHR.47, consists of six critical features: two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring nih.govnih.govresearchgate.net. This model suggests that the precise spatial arrangement of these features is crucial for effective binding to the CRF1 receptor.

A broader analysis of pyrazine-based ligands within protein structures in the RCSB Protein Data Bank reveals common interaction patterns. The most frequent interaction is a hydrogen bond with one of the pyrazine nitrogen atoms acting as an acceptor researchgate.netnih.gov. The pyrazine ring also participates in non-polar interactions and can coordinate with metal ions, making it a versatile scaffold for drug design that is more than a simple aromatic isostere researchgate.netnih.gov.

| Pharmacophore Model | Target | Key Features | Reference |

| AADHHR.47 | Corticotropin-releasing Factor 1 (CRF1) Receptor | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Hydrophobic Regions, 1 Aromatic Ring | nih.govnih.govresearchgate.net |

| General Pyrazine Binding | Various Proteins | Hydrogen Bond Acceptor (Pyrazine Nitrogen), π-interactions, Metal Ion Coordination | researchgate.netnih.gov |

Impact of Substitutions on Biological Efficacy and Selectivity

Modifications to the core pyrazinone structure have a significant impact on biological efficacy and selectivity across different therapeutic targets.

Kinase Inhibition: In the development of protein kinase CK2 inhibitors, introducing an aminoalkyl group at the 6-position of an indazole ring attached to a pyrazine core led to improved efficacy in both enzymatic and cell-based assays nih.gov. For a different series of 2(1H)-pyrazinone-based inhibitors, elongated substituents at the C-6 position were found to be important for activity rsc.org. In contrast, a study on pyrazinoindolones as anti-cancer agents showed that the stereochemistry at the C3 position did not have a significant effect on cytotoxicity mdpi.com.

Antimycobacterial Activity: For pyrazine-based inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 (MtMetAP1), high inhibitory activity was observed for derivatives with a 2-substituted benzamide (B126) group attached to the 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide core nih.gov.

These studies collectively demonstrate that the biological activity and selectivity of pyrazinone derivatives can be finely tuned by strategic substitutions at various positions of the heterocyclic ring system.

| Compound Class | Target/Activity | Key Substitution Impact | Reference |

| 2,6-Disubstituted Pyrazines | Protein Kinase CK2 | Introduction of an aminoalkyl group at the 6-position of the indazole ring improved efficacy. | nih.gov |

| Pyrazinoindolones | Anticancer (Cytotoxicity) | Stereochemistry at the C3 position did not significantly impact activity. | mdpi.com |

| 3-Amino-N-(thiazol-2-yl)pyrazine-2-carboxamides | Mycobacterial MetAP1 | 2-Substituted benzamide at the 3-position led to high enzyme inhibition. | nih.gov |

| 2(1H)-Pyrazinone Derivatives | General Inhibition | Elongated substituents at the C-6 position were important for activity. | rsc.org |

Pharmacological Mechanisms of Action

Molecular Target Identification and Validation

The pyrazinone scaffold has been successfully employed to develop inhibitors for a variety of molecular targets, validating its utility in medicinal chemistry.

Protein Kinases: The 2(1H)-pyrazinone heterocycle is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of protein kinases researchgate.net. Derivatives have been specifically developed as potent and selective inhibitors of protein kinase CK2 nih.gov. Further research identified marine hamacanthin-derived pyrazin-2(1H)-ones as potent binders to the platelet-derived growth factor receptor (PDGFR), with IC50 values in the sub-micromolar range researchgate.net.

G-Protein Coupled Receptors (GPCRs): A significant body of work has focused on pyrazinone-based compounds as antagonists of the Corticotropin-releasing Factor 1 (CRF1) receptor, a target for anxiety and depression rsc.org. N(3)-phenylpyrazinones were found to have a strong binding affinity for the CRF1 receptor, leading to the development of detailed pharmacophore models to guide further drug design nih.gov.

Metalloenzymes: Pyrazine-based compounds have been designed as inhibitors of mycobacterial methionine aminopeptidase 1 (MtMetAP1), a crucial enzyme for the survival of Mycobacterium tuberculosis nih.gov. The inhibitory activity of these compounds was found to be highly dependent on the metal cofactor present in the enzyme's active site nih.gov.

This diverse range of validated molecular targets highlights the chemical tractability and pharmacological relevance of the pyrazinone core structure.

| Molecular Target | Target Class | Therapeutic Area | Reference |

| Protein Kinase CK2 | Protein Kinase | Inflammation (Nephritis) | nih.gov |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Receptor Tyrosine Kinase | Cancer | researchgate.net |

| Corticotropin-releasing Factor 1 (CRF1) Receptor | GPCR | Anxiety, Depression | nih.govrsc.org |

| Mycobacterial Methionine Aminopeptidase 1 (MtMetAP1) | Metalloenzyme | Tuberculosis | nih.gov |

Cellular Pathway Modulation

While research specifically detailing the cellular pathway modulation of this compound is limited, the broader class of pyrazinone derivatives has been the subject of extensive investigation, revealing a diverse range of interactions with key cellular signaling pathways. These derivatives have emerged as potent modulators of various enzymatic and receptor-mediated pathways, demonstrating significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases.

Derivatives of 2(1H)-pyrazinone have been identified as inhibitors of several critical enzymes that regulate a multitude of cellular processes. rsc.org For instance, certain synthetic pyrazinone derivatives have been shown to inhibit reverse transcriptase, an enzyme crucial for the replication of HIV. rsc.org Furthermore, the modulation of kinase activity is a prominent feature of this class of compounds. Some derivatives have been developed as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the regulation of pro-inflammatory cytokine production. rsc.org Others have demonstrated inhibitory activity against Akt kinase, a central node in cell survival and proliferation pathways. rsc.org

In the context of cancer, pyrazine-based compounds have been extensively studied as kinase inhibitors. nih.gov They often act as ATP-competitive inhibitors, binding to the ATP pocket of either the active or inactive conformation of the target kinase. nih.gov This inhibition can be reversible, through the formation of hydrogen bonds and hydrophobic interactions, or irreversible, via covalent bonding. nih.gov One notable example is Darovasertib, a pyrazine-2-carboxamide derivative, which is a potent inhibitor of Protein Kinase C (PKC) and has been approved for the treatment of metastatic uveal melanoma. nih.gov

Moreover, pyrazinone derivatives have been developed as antagonists for receptors such as the corticotropin-releasing factor-1 (CRF1) receptor, which is implicated in anxiety and depression-related disorders. rsc.org The fungicidal activity of some pyrazinone derivatives has been attributed to the disruption of tubulin polymerization, a process vital for cell division. rsc.org

The following interactive data table summarizes the cellular pathway modulation by various derivatives of pyrazinone and related pyrazole compounds, highlighting their diverse pharmacological targets and effects.

| Compound Class | Specific Derivative(s) | Target Pathway/Molecule | Modulatory Effect | Therapeutic Relevance |

| Pyrazinone Derivatives | Synthetic pyrazinone derivatives | Reverse Transcriptase | Inhibition | Antiviral (HIV) |

| Pyrazinone derivatives | Thrombin | Inhibition | Anticoagulant | |

| Raubo et al. synthesized derivative | p38α Mitogen-Activated Protein (MAP) Kinase | Inhibition | Anti-inflammatory | |

| BMS-764459 | Corticotropin-releasing factor-1 (CRF1) Receptor | Antagonism | Anxiolytic, Antidepressant | |

| DuPont patented fungicide | Tubulin Polymerization | Disruption | Antifungal, Anticancer | |

| Darovasertib (LXS-196) | Protein Kinase C (PKC) | Inhibition | Anticancer (Uveal Melanoma) | |

| Pyrazole Derivatives | Axitinib (for comparison) | VEGFR-2 | Inhibition | Anticancer |

| Pyrazolone-pyrazole derivatives | VEGFR-2 | Inhibition | Anticancer (Breast Cancer) | |

| Phenylpyrazolopyrimidines | Src family kinases (c-Src, Btk, Lck) | Inhibition | Anticancer | |

| Aryldiazenyl pyrazole derivatives | Xanthine Oxidase | Inhibition | Anticancer (Colon Cancer) |

In addition to direct enzyme and receptor modulation, pyrazole derivatives, which share a heterocyclic scaffold with pyrazinones, have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Mechanistic studies have revealed that these effects can be mediated through the depolarization of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and subsequent DNA damage. nih.gov The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, is another mechanism through which pyrazole derivatives exert their anticancer effects. nih.gov

Biotechnological and Biosynthetic Pathways Involving Dimethylpyraz in Ones

Microbial Biosynthesis of Pyrazinones

Microbes employ several distinct strategies for the synthesis of the pyrazinone core structure. These pathways often begin with common cellular building blocks, such as amino acids, and involve a series of enzymatic reactions to construct the heterocyclic ring.

A predominant route for pyrazinone biosynthesis in many bacteria involves large, multi-domain enzymatic complexes known as nonribosomal peptide synthetases (NRPSs) and sometimes hybrid NRPS/polyketide synthase (PKS) systems. nih.govacs.org These enzymatic assembly lines are responsible for the synthesis of a wide array of natural products.

In a typical NRPS-mediated pathway for pyrazinone formation, two amino acids are sequentially selected, activated, and condensed. acs.org The process is catalyzed by a series of domains within the NRPS machinery, including adenylation (A), thiolation (T), and condensation (C) domains. The resulting dipeptide is often tethered to the enzyme complex until it is released, frequently through the action of a terminal reductase (R) domain. acs.org This reductive release yields a dipeptide aldehyde, a reactive intermediate that can spontaneously cyclize to form a dihydropyrazinone. nih.gov Subsequent oxidation of the dihydropyrazinone then leads to the final pyrazinone product. nih.gov In some instances, a hybrid NRPS/PKS system is utilized, which can introduce additional structural diversity, such as the methylation at the C-5 position of the pyrazinone ring. acs.orgnih.gov

Table 1: Key Enzyme Complexes in Pyrazinone Biosynthesis

| Enzyme Complex | Function | Key Domains |

| Nonribosomal Peptide Synthetase (NRPS) | Condensation of amino acids to form a dipeptide precursor. | Adenylation (A), Thiolation (T), Condensation (C), Reductase (R) |

| Polyketide Synthase (PKS) | Can be involved in hybrid systems to modify the pyrazinone scaffold. | Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP) |

An alternative and significant pathway for the biosynthesis of dimethylpyrazines, the precursors to dimethylpyrazinones, involves the condensation of molecules derived from amino acids, particularly L-threonine. nih.govmdpi.com This pathway is crucial in various bacteria, including Bacillus subtilis. The initial step in this pathway is the conversion of L-threonine to 2-amino-3-ketobutyrate, which is an unstable intermediate. nih.govlbl.gov This intermediate can then be decarboxylated to form aminoacetone. nih.govlbl.gov Two molecules of aminoacetone can then spontaneously condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to produce 2,5-dimethylpyrazine (B89654). asm.org This pyrazine (B50134) can then be further modified to yield the corresponding pyrazinone.

Several key enzymes are pivotal in the amino acid condensation pathway. L-Threonine-3-dehydrogenase (TDH) is the critical enzyme that initiates the pathway by catalyzing the oxidation of L-threonine to L-2-amino-acetoacetate. nih.govlbl.gov This product is unstable and can spontaneously decarboxylate to yield aminoacetone. nih.govlbl.gov The activity of TDH is a key regulatory point in the production of the pyrazine precursors.

While the direct role of a specific aminoacetone oxidase in the biosynthesis of 5,6-dimethylpyrazin-2(1H)-one is not definitively established in all organisms, oxidases, in general, are crucial for the final step of converting the dihydropyrazine or dihydropyrazinone intermediate to the aromatic pyrazine or pyrazinone ring. nih.gov For instance, an aminoacetone oxidase from Streptococcus oligofermentans has been shown to oxidize aminoacetone, leading to the formation of 2,5-dimethylpyrazine via a dihydropyrazine intermediate. usu.eduresearchgate.net This suggests that similar enzymatic activities could be involved in the terminal oxidation step of pyrazinone biosynthesis in other microorganisms. The oxidation can also occur spontaneously in the presence of oxygen. nih.gov

Metabolic Engineering and Fermentation for Pyrazinone Production